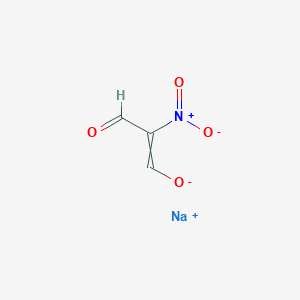
sodium;2-nitro-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: sodium;2-nitro-3-oxoprop-1-en-1-olate can be synthesized through the reaction of malonaldehyde with sodium nitrite under controlled conditions. The reaction typically involves the use of ethanol as a solvent and requires refluxing to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of sodium 2-nitro-1,3-dioxopropan-2-ide involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The compound is often produced in sealed, inert atmospheres to prevent degradation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Amines and alcohols are typical products.
Substitution: Various substituted nitro compounds are formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: sodium;2-nitro-3-oxoprop-1-en-1-olate is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. Its reactivity makes it valuable in the synthesis of complex molecules.
Biology and Medicine: In pharmaceutical research, this compound serves as a precursor in the synthesis of drug candidates. Its unique structure allows for the development of targeted therapies for various health conditions.
Industry: The compound is utilized in the production of dyes and fungicides. Its reactivity and stability make it suitable for industrial applications where precise chemical transformations are required.
Mechanism of Action
The mechanism of action of sodium 2-nitro-1,3-dioxopropan-2-ide involves its ability to act as an electrophile, facilitating nucleophilic addition reactions. The nitro group, being electron-withdrawing, enhances the reactivity of adjacent carbon atoms, making them susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including the synthesis of biologically active molecules .
Comparison with Similar Compounds
- Sodium nitromalonaldehyde
- Sodium nitropropanedial
- Sodium nitromalondialdehyde
Comparison: sodium;2-nitro-3-oxoprop-1-en-1-olate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity compared to its analogs. While similar compounds like sodium nitromalonaldehyde share the nitro and aldehyde functionalities, the presence of the dioxopropan structure in sodium 2-nitro-1,3-dioxopropan-2-ide provides unique chemical properties and reactivity .
Properties
Molecular Formula |
C3H2NNaO4 |
|---|---|
Molecular Weight |
139.04 g/mol |
IUPAC Name |
sodium;2-nitro-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C3H3NO4.Na/c5-1-3(2-6)4(7)8;/h1-2,5H;/q;+1/p-1 |
InChI Key |
OQMLJRMYSFKMDS-UHFFFAOYSA-M |
Canonical SMILES |
C(=C(C=O)[N+](=O)[O-])[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


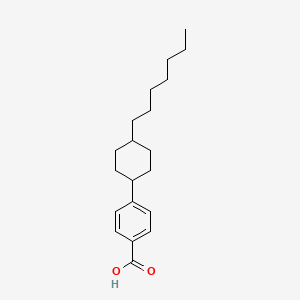
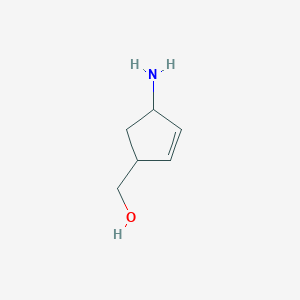
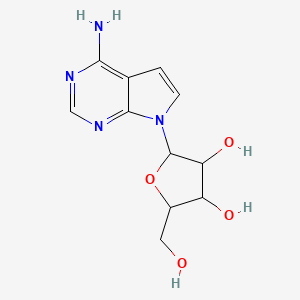
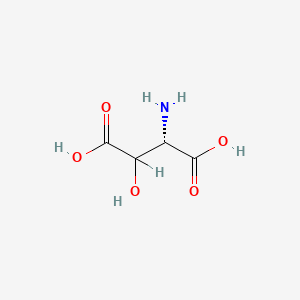
![N,N'-Ethylenebis[2-cyanoacetamide]](/img/structure/B8814797.png)
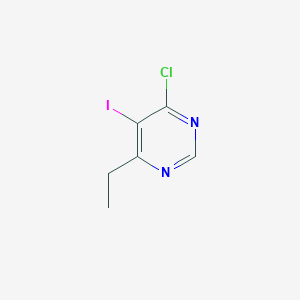
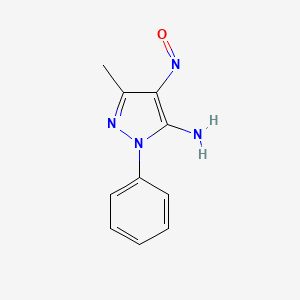
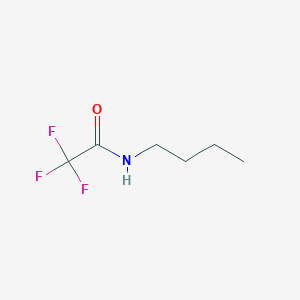
![7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8814818.png)
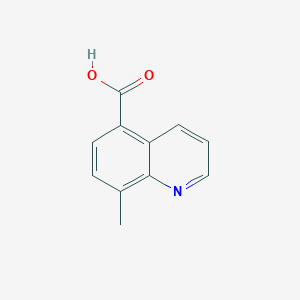
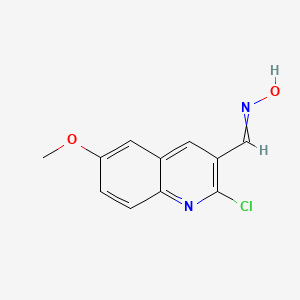
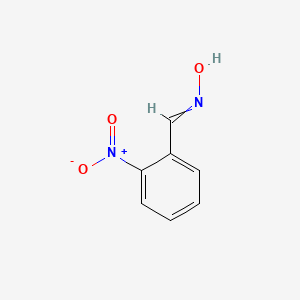
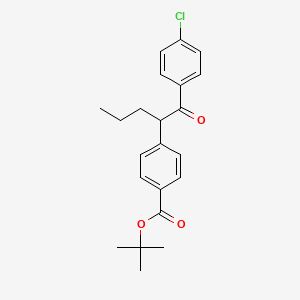
![2-({2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8814849.png)
